molecular formula C10H20N2O2 B2695295 N'-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide CAS No. 40016-17-9

N'-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide

Cat. No.: B2695295
CAS No.: 40016-17-9
M. Wt: 200.282
InChI Key: DYMKFLALUQKMJE-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide is an organic compound characterized by its unique structure, which includes two 2,2-dimethylpropanoyl groups attached to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide typically involves the reaction of 2,2-dimethylpropanoyl chloride with hydrazine. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of substituted hydrazides.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoyl chloride: A precursor in the synthesis of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide.

    N-(2,2-Dimethylpropanoyl)-2-methoxybenzohydrazide: A structurally similar compound with different substituents on the benzene ring.

    2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-ylacetic acid: Another related compound with a thiazole ring .

Uniqueness

N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide is unique due to its dual 2,2-dimethylpropanoyl groups, which impart distinct steric and electronic properties.

Properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)7(13)11-12-8(14)10(4,5)6/h1-6H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMKFLALUQKMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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